molecular formula C9H4ClIN2O2 B6244995 4-chloro-7-iodo-3-nitroquinoline CAS No. 2383921-02-4

4-chloro-7-iodo-3-nitroquinoline

Cat. No.: B6244995
CAS No.: 2383921-02-4
M. Wt: 334.5
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Description

4-Chloro-7-iodo-3-nitroquinoline (CAS: 2383921-02-4) is a halogenated nitroquinoline derivative with the molecular formula C₉H₄ClIN₂O₂ and a molecular weight of 334.50 g/mol. Its structure features a quinoline backbone substituted with chlorine at position 4, iodine at position 7, and a nitro group at position 3 (Fig. 1). The compound is stored at 2–8°C and is primarily utilized in pharmaceutical research and organic synthesis .

Properties

CAS No.

2383921-02-4

Molecular Formula

C9H4ClIN2O2

Molecular Weight

334.5

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Halogenated Nitroquinolines

The biological and physicochemical properties of quinoline derivatives are highly dependent on the type and position of substituents. Below is a comparative analysis of 4-chloro-7-iodo-3-nitroquinoline with structurally similar compounds:

Halogen Substitution at Position 7

7-Bromo-4-chloro-3-nitroquinoline (CAS: 723280-98-6): Molecular Weight: 287.5 g/mol (vs. 334.50 for the iodo analogue).

4-Chloro-7-methoxy-3-nitroquinoline (CAS: 1026963-05-2): Molecular Formula: C₁₀H₇ClN₂O₃.

Nitro Group Positional Isomerism

4-Chloro-6-nitroquinoline (CAS: Not specified): Nitro group at position 6 instead of 3 alters electronic distribution, reducing electrophilicity at the quinoline core. This impacts reactivity in nucleophilic aromatic substitution reactions .

4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline (CAS: 214476-09-2): Molecular Formula: C₁₂H₈ClN₃O₃. A cyano (-CN) group at position 3 and ethoxy (-OCH₂CH₃) at position 7 increase electron-withdrawing effects, enhancing stability but complicating synthetic routes .

Molecular Weight and Reactivity
  • Iodo vs. Bromo Analogues : The iodo-substituted compound (334.50 g/mol) has a higher molecular weight than its bromo counterpart (287.5 g/mol), influencing pharmacokinetic properties like diffusion rates .
  • Nitro Group Effects: The nitro group at position 3 in this compound enhances electrophilicity, making it more reactive in reduction or displacement reactions compared to analogues with nitro groups at positions 6 or 8 .

Data Table: Key Analogues of this compound

Compound Name CAS Number Substituents (Positions) Molecular Weight (g/mol) Key Differences vs. Target Compound
This compound 2383921-02-4 Cl (4), I (7), NO₂ (3) 334.50 Reference compound
7-Bromo-4-chloro-3-nitroquinoline 723280-98-6 Cl (4), Br (7), NO₂ (3) 287.50 Lower MW; reduced halogen bonding potential
4-Chloro-7-methoxy-3-nitroquinoline 1026963-05-2 Cl (4), OCH₃ (7), NO₂ (3) 238.63 Improved solubility; no radiopharmaceutical utility
4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline 214476-09-2 Cl (4), CN (3), OCH₂CH₃ (7), NO₂ (6) 284.68 Nitro at position 6; higher synthetic complexity

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